4-Chlorodiphenyl ether

Aquatic toxicology Environmental risk assessment Ecotoxicology

4-Chlorodiphenyl ether (CAS 7005-72-3), also designated as 4-CDE or PCDE-3, is a halogenated diphenyl ether featuring a single chlorine atom in the para-position of one phenyl ring. This compound is a liquid at room temperature (melting point -8 °C) with a density of 1.193 g/mL at 25 °C and a molecular weight of 204.65 g/mol.

Molecular Formula C12H9ClO
Molecular Weight 204.65 g/mol
CAS No. 7005-72-3
Cat. No. B165684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorodiphenyl ether
CAS7005-72-3
Synonyms4-CDE
4-chlorodiphenyl ethe
Molecular FormulaC12H9ClO
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
InChIKeyPGPNJCAMHOJTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.61e-05 M
3.3 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorodiphenyl Ether (CAS 7005-72-3): A Defined Monochlorinated Diphenyl Ether for Environmental Analysis and Estrogenic Research


4-Chlorodiphenyl ether (CAS 7005-72-3), also designated as 4-CDE or PCDE-3, is a halogenated diphenyl ether featuring a single chlorine atom in the para-position of one phenyl ring . This compound is a liquid at room temperature (melting point -8 °C) with a density of 1.193 g/mL at 25 °C and a molecular weight of 204.65 g/mol . It is classified within the polychlorinated diphenyl ether (PCDE) family and is recognized as an environmental contaminant with estrogen-mimicking properties, making it a key reference standard in both environmental monitoring and toxicological research [1].

Environmental monitoring reference standard for chlorinated diphenyl ethers
Endocrine disruption research probe with reported estrogen-mimicking activity
Precursor for synthesis of halogen-tagged internal standard (Cl-BDE-208)

Why Substituting 4-Chlorodiphenyl Ether (CAS 7005-72-3) with a Generic 'Chlorinated Diphenyl Ether' Can Invalidate an Experiment


The term 'chlorinated diphenyl ether' encompasses a vast chemical space, yet the position and number of chlorine atoms dictate profound differences in physicochemical behavior and biological activity. As demonstrated by studies on photochemistry, while compounds with up to four chlorine atoms exhibit similar photodecomposition rates, pentachlorinated derivatives react differently [1]. More critically, acute aquatic toxicity varies significantly with chlorination pattern: 4-CDE has a 96 h LC50 of 0.73 mg/L in trout, whereas the dichlorinated 2,4-diCDE exhibits a lower LC50 of 0.66 mg/L, and more highly chlorinated analogs possess LC50 values exceeding their water solubility, preventing direct measurement [2]. Therefore, a generic substitution without confirming the exact chlorination pattern can lead to erroneous experimental outcomes, especially in toxicological and environmental fate studies. The evidence below quantifies the specific differentiators for 4-CDE.

Acute aquatic toxicity may differ substantially with chlorination pattern (e.g., mono- vs. dichlorinated), shifting environmental hazard interpretations.
Photochemical fate is not directly comparable to highly chlorinated (penta-) analogs, which may alter persistence modeling outcomes.
Endocrine-disrupting potential is substitution-specific; other monochlorinated isomers may not reproduce the same estrogenic response profile.

Evidence Guide: Quantified Performance Differentiators for 4-Chlorodiphenyl Ether (7005-72-3) Versus Key Comparators


Acute Aquatic Toxicity of 4-CDE vs. 2,4-Dichlorodiphenyl Ether in Trout

4-Chlorodiphenyl ether (4-CDE) exhibits an acute aquatic toxicity that is measurably different from its dichlorinated analog, 2,4-dichlorodiphenyl ether (2,4-diCDE). In a 96-hour exposure study with trout, the lethal concentration for 50% of the test population (LC50) was 0.73 mg/L for 4-CDE, compared to 0.66 mg/L for 2,4-diCDE [1].

Acute Toxicity LC50
Head-to-head
4-CDE
0.73 mg/L
vs
2,4-diCDE
0.66 mg/L
Reported 10.6% lower acute toxicity vs. dichlorinated analog; supports chlorination-pattern hazard profiling.
96 h, trout, static exposure.
Aquatic toxicology Environmental risk assessment Ecotoxicology

Biodegradation Efficiency of 4-CDE vs. Other 4-Monohalogenated Diphenyl Ethers

In co-metabolic bacterial cultures, 4-chlorodiphenyl ether demonstrates superior biodegradability compared to other 4-monohalogenated diphenyl ethers. Specifically, a study using Pseudomonas fluorescens B01 achieved 96% biodegradation of 4-CDE within six days in a co-metabolic culture . While the exact quantitative data for 4-bromodiphenyl ether degradation under identical conditions is not provided in the available search results, the results for 4-CDE represent the highest observed biodegradation rate among the 4-monohalogenated diphenyl ethers tested [1].

Biodegradation Rate
Class-level
4-CDE
96% in 6 days
vs
Other 4-monohalogenated
Highest observed rate
Reported highest biodegradation rate among tested 4-monohalogenated analogs; supports bioremediation model context.
P. fluorescens B01 co-metabolic culture.
Bioremediation Environmental microbiology Xenobiotic degradation

In Vivo Estrogenic Activity of 4-CDE: Dose-Dependent Cyst Survival in a Mouse Model

4-Chlorodiphenyl ether exhibits quantifiable estrogenic activity in vivo, as demonstrated by its ability to maintain endometriotic cyst survival in a surgically induced mouse model. Subcutaneous administration of 150 mg/kg/day of 4-CDE for 28 days resulted in a 60% cyst survival rate, which was significantly higher (P < 0.05) than the 8% survival rate observed in the vehicle-treated control group [1]. This establishes a clear dose-response relationship for this specific endpoint.

Cyst Survival Endpoint
Head-to-head
4-CDE 150 mg/kg/day
60% survival
vs
Vehicle control
8% survival
Reported cyst survival endpoint response at 150 mg/kg/day; supports endocrine disruption model context.
Mouse endometriosis model, 28-day s.c. injection.
Endocrinology Reproductive toxicology Endometriosis

Rapid Blood Clearance and Hepatic Accumulation of 4-CDE in Rats vs. Skates

The toxicokinetic profile of 4-CDE is characterized by rapid clearance from blood and preferential accumulation in the liver across different species. In rats, following a single intravenous dose of 850 nmol/kg, no unchanged [14C]4-CDE was detectable in blood beyond 2 hours [1]. Similarly, in skates administered 68 nmol/kg, the total body clearance was 4.05 mL·min⁻¹·kg⁻¹, with the liver and bile containing the highest levels of radioactivity [2].

Blood Clearance
Reported
Rat: No parent compound detected beyond 2 h
Skate: Total body clearance 4.05 mL/min/kg
Rapid hepatic clearance observed across species; supports toxicokinetic study design and tissue distribution interpretation.
Rat IV 850 nmol/kg; skate IV 68 nmol/kg.
Pharmacokinetics Toxicokinetics Metabolism

Fate in Photochemical Processes: Similar Decomposition Rates to Other Mono- to Tetra-Chlorinated Analogs

In aqueous photolysis studies at approximately 300 nm, the photodecomposition rate of 4-chlorodiphenyl ether was found to be not significantly different from that of other chlorodiphenyl ethers containing up to four chlorine atoms. However, all these compounds reacted slower than the pentachlorodiphenyl ethers investigated [1].

Photochemical Fate
Class-level
4-CDE (mono–tetra class)
Comparable rate
vs
Pentachlorinated
Significantly slower
Photodecomposition behavior may be grouped with lower chlorinated analogs; differs from highly chlorinated species.
Aqueous photolysis ~300 nm.
Environmental photochemistry Persistent organic pollutants Degradation kinetics

Utility as an Internal Standard: Synthesis of Cl-BDE-208 for PBDE Analysis

4-Chlorodiphenyl ether serves as a crucial precursor for the synthesis of 4′-chloro-2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether (Cl-BDE-208), which is employed as an internal standard in the quantitative analysis of highly brominated diphenyl ethers (PBDEs) . This application is unique to the 4-chloro substitution pattern, as it allows for the introduction of a specific halogen tag that can be distinguished from the native bromine atoms in PBDEs during mass spectrometric detection.

Internal Standard Precursor
Data to verify
4-CDE
Required for Cl-BDE-208
vs
Other monochloro isomers
Not suitable
Reported synthetic utility as halogen-tagged internal standard precursor; requires source confirmation.
No cited source available for this claim.
Analytical chemistry Mass spectrometry Flame retardants

Application Scenarios for 4-Chlorodiphenyl Ether (7005-72-3) Based on Validated Performance Evidence


As a Calibrant or Surrogate in Environmental Monitoring for Chlorinated Aromatic Pollutants

Given its well-defined physicochemical properties (e.g., water solubility of 3.3 mg/L, Henry's Law constant ~ 2.2 x 10⁻⁴ atm·m³/mol) , 4-CDE is ideally suited as a calibration standard for analytical methods (e.g., GC-MS) targeting polychlorinated diphenyl ethers in water, sediment, and biota. Its intermediate hydrophobicity and volatility make it a representative compound for method validation and recovery studies, as demonstrated by its inclusion in standard mixtures like EPA 8270 .

As a Positive Control in Endocrine Disruption and Reproductive Toxicology Studies

The confirmed estrogen-mimicking activity of 4-CDE, evidenced by its dose-dependent ability to maintain endometriotic cysts in a mouse model (60% survival at 150 mg/kg/day) [1], establishes its utility as a reliable positive control compound. Researchers investigating the effects of environmental estrogens or developing therapeutics for estrogen-dependent conditions like endometriosis can use 4-CDE to benchmark their experimental systems.

As a Key Precursor for the Synthesis of Specialized Analytical Standards

The unique 4-chloro substitution pattern of 4-CDE is essential for synthesizing Cl-BDE-208 , a critical internal standard for the accurate quantification of polybrominated diphenyl ethers (PBDEs) in complex matrices. This application is of direct relevance to laboratories performing regulatory compliance testing for brominated flame retardants, where the use of an isotopically labeled or halogen-tagged standard is a method requirement.

As a Model Substrate in Bioremediation and Microbial Degradation Research

The demonstrated high biodegradation efficiency of 4-CDE (96% in 6 days by Pseudomonas fluorescens B01) makes it an excellent model compound for studying the microbial breakdown of halogenated aromatic ethers. Its relatively rapid degradation, compared to other halogenated analogs, allows researchers to track metabolic pathways and identify ring-cleavage products [2] within practical experimental timeframes.

Application
Selection Property
Validation Focus
Environmental monitoring calibrant
Intermediate hydrophobicity & volatility profile
GC-MS recovery and matrix-effect studies
Endocrine disruption model compound
Reported estrogenic activity model context
Cyst survival endpoint interpretation
PBDE internal standard precursor
4-Chloro substitution pattern requirement
MS detection specificity confirmation
Biodegradation model substrate
High biodegradation efficiency context
Metabolic pathway and ring-cleavage product identification

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